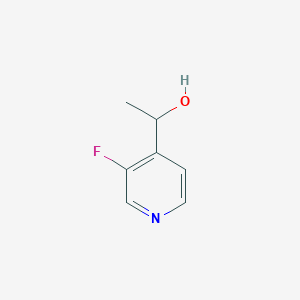

1-(3-Fluoropyridin-4-yl)ethanol

Descripción general

Descripción

1-(3-Fluoropyridin-4-yl)ethanol is a chemical compound with the molecular formula C7H8FNO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom and an ethanol group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3-Fluoropyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropyridine with acetaldehyde in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity .

Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent. This method is known for its high efficiency and selectivity in producing fluorinated pyridine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum yield and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-Fluoropyridin-4-yl)acetaldehyde or 1-(3-Fluoropyridin-4-yl)acetic acid, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into 1-(3-Fluoropyridin-4-yl)ethane.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) and hydroxide ions (OH-) are often employed in substitution reactions.

Major Products

Oxidation: 1-(3-Fluoropyridin-4-yl)acetaldehyde, 1-(3-Fluoropyridin-4-yl)acetic acid.

Reduction: 1-(3-Fluoropyridin-4-yl)ethane.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

1-(3-Fluoropyridin-4-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: The compound is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors, by increasing its lipophilicity and stability . This interaction can modulate various cellular processes, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

1-(3-Fluoropyridin-4-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.

1-(3-Fluoropyridin-4-yl)ethane: Similar structure but without the hydroxyl group.

3-Fluoropyridine: The parent compound without the ethanol group.

Uniqueness

1-(3-Fluoropyridin-4-yl)ethanol is unique due to the presence of both a fluorine atom and an ethanol group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the ethanol group provides additional reactivity and potential for further chemical modifications .

Actividad Biológica

Overview

1-(3-Fluoropyridin-4-yl)ethanol is a fluorinated pyridine derivative with the molecular formula C7H8FNO. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The presence of a fluorine atom and an ethanol group enhances its chemical properties, making it a valuable candidate for drug development and other applications.

This compound can be synthesized through several methods, including:

- Reaction of 3-fluoropyridine with acetaldehyde : This method typically requires specific catalysts and controlled conditions to optimize yield and purity.

- Use of Selectfluor® : This fluorinating agent allows for efficient synthesis of fluorinated derivatives.

The biological activity of this compound is attributed to its interaction with various molecular targets. The fluorine atom enhances lipophilicity and stability, facilitating interactions with biological molecules such as enzymes and receptors. This characteristic is crucial for its potential applications in pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating potential as an antibiotic agent. The minimum inhibitory concentration (MIC) values were determined through standard microbiological assays.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Neisseria meningitidis | 64 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial therapies, particularly against resistant strains.

Antichlamydial Activity

In addition to its antibacterial properties, this compound has been investigated for its antichlamydial activity. A study reported that derivatives based on this compound showed selective activity against Chlamydia, indicating its potential in treating infections caused by this pathogen. The compound's efficacy was assessed using immunofluorescence assays, revealing significant reductions in chlamydial inclusion sizes at effective concentrations.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms and potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A comparative analysis demonstrated that compounds with similar structures exhibited varying degrees of antimicrobial activity, reinforcing the importance of specific functional groups in enhancing efficacy.

- Toxicity Assessments : Preliminary toxicity studies indicated that while exhibiting potent biological activity, this compound maintained low toxicity levels in human cell lines, which is a critical factor for drug development.

Propiedades

IUPAC Name |

1-(3-fluoropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZUOSCEVQLKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.